![molecular formula C20H23N5O B2536979 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide CAS No. 1797575-70-2](/img/structure/B2536979.png)
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide
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Description
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide, also known as Compound A, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using a specific method and has shown promising results in various studies.
Scientific Research Applications
- Imidazo[1,2-a]pyridines , a class to which this compound belongs, exhibit diverse bioactivity. They have been investigated as antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis agents .
- Some imidazo[1,2-a]pyridine-containing drugs, such as Zolpidem (a sedative), Alpidem (an anxiolytic), and Olprione (a heart-failure drug), have been commercialized .
- They act as cyclin-dependent kinase (CDK) inhibitors , calcium channel blockers, and GABA A receptor modulators .
Drug Discovery
Biological Studies
Synthetic Methodology
properties
IUPAC Name |
N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-2,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-14-3-4-15(2)17(11-14)20(26)24-13-16-5-9-25(10-6-16)19-18(12-21)22-7-8-23-19/h3-4,7-8,11,16H,5-6,9-10,13H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTXJWBINBPESV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide |
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